molecular formula C22H32O3 B1246441 O-Methylpisiferic acid methyl ester

O-Methylpisiferic acid methyl ester

Cat. No.: B1246441
M. Wt: 344.5 g/mol
InChI Key: OTVSVVDNOOVYKN-BPARTEKVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methylpisiferic acid methyl ester (chemical formula: C₂₂H₃₂O₃) is a metabolite implicated in the female reproductive cycle, though its specific biological mechanisms remain understudied . Structurally, it is associated with complex cyclic frameworks, including diterpene derivatives such as (1R,3E,7E,9S,11S*)-9-acetoxydolabella-3,7,12-trien-16-al, as noted in . This compound’s methyl esterification likely enhances its stability and bioavailability, a common modification in natural product chemistry.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

methyl (4aR)-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate

InChI

InChI=1S/C22H32O3/c1-14(2)16-12-15-8-9-19-21(3,4)10-7-11-22(19,20(23)25-6)17(15)13-18(16)24-5/h12-14,19H,7-11H2,1-6H3/t19?,22-/m0/s1

InChI Key

OTVSVVDNOOVYKN-BPARTEKVSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(CCCC3(C)C)C(=O)OC)OC

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)OC)OC

Synonyms

O-methylpisiferic acid methyl ester
O-MPME

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Characteristics of Selected Methyl Esters

Compound Core Structure Functional Groups Key Features
O-Methylpisiferic acid methyl ester Polycyclic diterpene backbone Methyl ester, hydroxyl, acetoxy groups Complex cyclic framework with conjugated double bonds
Hyodeoxycholic acid methyl ester Steroid (bile acid) backbone Methyl ester, hydroxyl groups Planar steroid nucleus with polar modifications
8-O-Acetylshanzhiside methyl ester Iridoid glycoside Methyl ester, acetyl, glycosidic bonds Glycosylated cyclic terpene derivative
(S)-3-Oxo-cyclopentaneacetic acid methyl ester Cyclopentane ring Ketone, methyl ester Small cyclic ketone ester for synthesis
Fatty acid methyl esters (e.g., cis-11-eicosenoic acid methyl ester) Linear alkyl chain Ester, unsaturated bonds Long-chain hydrocarbons with variable unsaturation

Functional and Application-Based Comparison

Methyl esters serve diverse roles across industries and research. Below is a comparative overview of their applications:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.